2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors .
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting chitin biosynthesis .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Related compounds have been shown to have potent antiviral activities, with inhibitory activity against various strains of viruses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid. For instance, the stability of similar compounds has been shown to be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the ethoxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted functional groups.
Scientific Research Applications
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 6-Methylquinoline-4-carboxylic acid
- 2-Ethoxyphenylquinoline
Uniqueness
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility and ability to interact with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(21)22)14-10-12(2)8-9-16(14)20-17/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJSVUVADETMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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